2-ethoxy-N-1-naphthylbenzamide
Overview
Description
2-ethoxy-N-1-naphthylbenzamide is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.125928785 g/mol and the complexity rating of the compound is 370. The solubility of this chemical has been described as <0.6 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Iodobenzamide Analogues
Research on iodobenzamide analogues, specifically focusing on central nervous system (CNS) D-2 dopamine receptor imaging agents, has led to the development of new iodinated benzamides with fused ring systems such as naphthalene. These compounds have shown potential for specific dopamine receptor localization and imaging, with applications in CNS studies (Murphy et al., 1990).
Phenanthrene-Degradative Pathway
In the study of the phenanthrene-degradative pathway by Nocardioides sp., 1-hydroxy-2-naphthoate, a metabolite, was found to play a crucial role. This research has implications for understanding the biodegradation of polycyclic aromatic hydrocarbons, potentially informing environmental remediation strategies (Adachi et al., 1999).
Biodesulfurization of Naphthothiophene
The biodesulfurization of naphthothiophene and its derivatives by Mycobacterium phlei WU-F1 highlights the bacterium's ability to desulfurize complex organosulfur compounds. This research contributes to the development of biotechnological approaches for the desulfurization of fossil fuels (Furuya et al., 2001).
Enantioselective Synthesis of Axially Chiral Biaryls
Studies on the enantioselective synthesis of axially chiral biaryl amides demonstrate the efficiency of using asymmetric Suzuki-Miyaura processes. This research has potential applications in pharmaceutical synthesis and material science (Shen et al., 2010).
Properties
IUPAC Name |
2-ethoxy-N-naphthalen-1-ylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-2-22-18-13-6-5-11-16(18)19(21)20-17-12-7-9-14-8-3-4-10-15(14)17/h3-13H,2H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLCMHKSKRZKTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196243 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.